1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
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Overview
Description
1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative through a condensation reaction between benzylamine and glyoxal in the presence of an acid catalyst.
Alkylation: The imidazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-methylbenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in its applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPAFJDATVYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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